1,1'-Azonaphthalene

描述

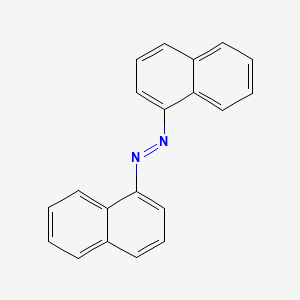

1,1’-Azonaphthalene, also known as diazene, di-1-naphthalenyl-, is an organic compound with the molecular formula C20H14N2. It is characterized by the presence of two naphthalene rings connected by a nitrogen-nitrogen double bond.

准备方法

Synthetic Routes and Reaction Conditions

1,1’-Azonaphthalene can be synthesized through the oxidative coupling of 1-naphthylamine. The reaction typically involves the use of an oxidizing agent such as potassium permanganate or lead dioxide in an acidic medium. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective formation of the azo compound .

Industrial Production Methods

Industrial production of 1,1’-Azonaphthalene may involve similar oxidative coupling methods but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

化学反应分析

Types of Reactions

1,1’-Azonaphthalene undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form naphthoquinones.

Reduction: Reduction of 1,1’-Azonaphthalene can yield 1-naphthylamine.

Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and lead dioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: 1-Naphthylamine

Substitution: Various substituted naphthalene derivatives

科学研究应用

Chemical Synthesis

1. Synthesis of BINAM Derivatives

One of the significant applications of 1,1'-Azonaphthalene is in the synthesis of 1,1'-Binaphthyl-2,2'-diamine (BINAM), a crucial scaffold in asymmetric catalysis. A study demonstrated a novel approach utilizing this compound in a diboron-enabled reductive coupling method to facilitate the synthesis of BINAM derivatives. This method allows for the formation of complex molecular architectures efficiently and sustainably, showcasing the versatility of this compound as a substrate in organic reactions .

2. Photoswitching Applications

The azo group in this compound contributes to its potential use as a molecular photoswitch. The compound can undergo light-triggered isomerization, which has implications in photopharmacology and photoresponsive materials. This property allows for the development of advanced materials that can change their properties upon exposure to light .

Biological Research

3. Carcinogenic Studies

Research has indicated that derivatives of this compound exhibit carcinogenic properties. Experimental studies have shown that prolonged exposure to certain azo compounds can lead to liver tumors in various animal models. Specifically, 2:2'-Azonaphthalene has been linked to cholangioma tumors in rats and mice when administered through different routes . This highlights the importance of understanding the biological implications and safety concerns associated with this compound derivatives.

Material Science

4. Development of Azo-Ligands

In coordination chemistry, this compound functions as a bidentate ligand. It forms complexes with metals, which can be utilized in catalysis and material applications. Research has shown that these azo-ligands demonstrate effective antibacterial properties against various pathogens, indicating their potential use in biomedical applications .

Data Summary

作用机制

The mechanism of action of 1,1’-Azonaphthalene involves its ability to participate in various chemical reactions due to the presence of the azo group. The nitrogen-nitrogen double bond can undergo cleavage and reformation, allowing the compound to act as an intermediate in multiple reaction pathways. The molecular targets and pathways involved depend on the specific reaction and application, such as its role in oxidation-reduction processes or as a substrate in substitution reactions .

相似化合物的比较

Similar Compounds

Azobenzene: Similar in structure but with benzene rings instead of naphthalene rings.

1,1’-Azobiphenyl: Contains biphenyl rings connected by a nitrogen-nitrogen double bond.

4,4’-Azonaphthalene: Another isomer with the azo group connecting the 4 positions of the naphthalene rings.

Uniqueness

1,1’-Azonaphthalene is unique due to its specific structural arrangement, which imparts distinct electronic and optical properties compared to its analogs. The presence of naphthalene rings enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications .

生物活性

1,1'-Azonaphthalene, also known as diazene, di-1-naphthalenyl-, is an organic compound with the molecular formula CHN. This compound is characterized by two naphthalene rings connected by a nitrogen-nitrogen double bond (N=N). Its unique structure contributes to its diverse biological activities, which have been the subject of various studies.

This compound exhibits biological activity primarily through its interactions with various enzymes and biochemical pathways. It is known to act as an enzyme inhibitor , particularly targeting vascular endothelial growth factor (VEGF), a key player in angiogenesis. The inhibition of VEGF can lead to reduced blood vessel formation, impacting cellular proliferation and survival.

Biochemical Pathways

The compound influences several biochemical pathways:

- Enzyme Interaction : It binds to active sites of enzymes, inhibiting their function.

- Cell Signaling : Alters cell signaling pathways, affecting gene expression and cellular metabolism.

- Metabolic Pathways : Involved in metabolic processes that regulate cellular functions.

Cellular Effects

This compound has demonstrated notable effects on various cell types:

- Cell Proliferation : At lower concentrations, it may inhibit cell growth, while higher doses can induce toxicity and promote tumor formation.

- Gene Expression : Influences the expression of genes involved in cell cycle regulation and apoptosis.

- Stability and Degradation : Its stability can vary based on environmental conditions, affecting its long-term biological effects.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal toxicity; primarily acts as an enzyme inhibitor.

- High Doses : Can lead to adverse effects such as increased cellular proliferation and potential tumorigenesis.

Transport and Distribution

The transport mechanisms of this compound within biological systems are critical for its activity. It interacts with cellular transporters that facilitate its movement across cell membranes. Furthermore, its subcellular localization is crucial for its biological function, allowing it to reach specific organelles where it can exert its effects.

Antimicrobial Properties

Some derivatives of this compound have shown promising antimicrobial and antifungal properties. For instance:

- Study Findings : Derivatives were tested against various pathogens and exhibited significant antibacterial activity against strains such as E. faecalis and P. aeruginosa.

- Mechanism : The biological activity is attributed to their ability to interact with macromolecules within cells .

Applications in Drug Discovery

Research has explored the potential of this compound derivatives in medicinal chemistry:

- Pharmaceutical Applications : Some derivatives are being investigated for their potential use in treating diseases due to their ability to modulate enzyme activity.

- Biochemical Assays : The compound serves as a model system for studying enzyme activity and light-induced isomerization reactions.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the key factors influencing the reaction rates of 1,1'-Azonaphthalene in organocatalytic systems?

Methodological Answer: Reaction rates are influenced by electronic and steric effects of substituents. For example, computational studies reveal that electron-withdrawing groups reduce nucleophilic attack efficiency, while bulky substituents increase transition-state energy barriers. Experimental data show that this compound exhibits a reaction rate of at 25°C, significantly lower than derivatives like 1:2'-Azonaphthalene (), highlighting the role of molecular geometry and resonance stabilization .

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer: Key parameters include solvent polarity, catalyst loading, and base selection. For N-heterocyclic carbene (NHC)-catalyzed reactions, tetrahydrofuran (THF) is optimal due to its compatibility with IEF-PCM solvation models. DIPEA (diisopropylethylamine) as a co-base enhances proton transfer steps, reducing energy barriers by stabilizing intermediates through hydrogen bonding. Systematic screening via DFT calculations (M06-2X/6-311++G(2df,2pd)) and kinetic profiling is recommended to identify ideal conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Methodological Answer: NMR (¹H/¹³C) and X-ray crystallography are critical for structural elucidation. For electronic properties, UV-Vis spectroscopy coupled with time-dependent DFT (TD-DFT) simulations can correlate absorption bands with frontier molecular orbitals. Gas chromatography-mass spectrometry (GC-MS) is essential for purity assessment, as demonstrated in NIST-standardized protocols for polycyclic aromatic hydrocarbons .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in NHC-catalyzed dearomatization/rearomatization of this compound?

Methodological Answer: Stereoselectivity arises from non-covalent interactions (C-H⋯O, C-H⋯π) during the C-C bond formation step. DFT studies show that the Re-face attack pathway (TS5R) is kinetically favored over Si-face (TS5S) by 3.9 kcal/mol, resulting in >99% enantiomeric excess (ee). Atoms-in-molecules (AIM) analysis quantifies stronger interaction networks in TS5R, while NCI (non-covalent interaction) plots reveal stabilizing π-π stacking in transition states .

Q. How does NHC act as a multifunctional base (MFB) in this compound catalysis, and what computational methods validate this role?

Methodological Answer: NHC serves as a Lewis base (LB), Brønsted base (BB), and hydrogen-bond donor/acceptor, enabling proton shuttling and transition-state stabilization. Energy decomposition analysis (EDA) at the M06-2X/6-31G(d,p) level confirms that NHC’s dual functionality lowers the activation energy of [4+2] cyclization by 12.4 kcal/mol compared to traditional LB-only mechanisms. This contrasts with DIPEA, which solely acts as a BB .

Q. What data gaps exist in the toxicological profiling of this compound, and how can researchers address them?

Methodological Answer: ATSDR identifies critical gaps in inhalation exposure data, metabolic pathways, and long-term carcinogenicity. Researchers should prioritize:

- In vivo studies using rodent models to assess hepatic/renal effects (Table B-1).

- High-throughput screening (HTS) for metabolites via LC-MS/MS.

- Epidemiological surveys on occupational exposure, leveraging databases like TOXNET and EPA’s CompTox Chemicals Dashboard .

Q. What computational strategies resolve contradictions in proposed reaction mechanisms for this compound functionalization?

Methodological Answer: Contradictions between [3+2] and [4+2] cyclization pathways are resolved via:

- Conformational sampling with molecular dynamics (MD) to identify low-energy intermediates.

- Intrinsic reaction coordinate (IRC) analysis to validate transition-state connectivity.

- Benchmarking against experimental yields (e.g., 82% ee for [4+2] vs. <5% for [3+2] in Entry 1, Table 25). Synergistic use of DFT and coupled-cluster (CCSD(T)) methods ensures accuracy .

Q. Methodological Guidelines

- For mechanistic studies : Combine DFT (M06-2X), AIM, and NCI analyses to map non-covalent interactions and transition states .

- For toxicity assessments : Follow ATSDR’s inclusion criteria (Table B-1) and prioritize peer-reviewed studies with conflict-of-interest screening .

- For synthetic optimization : Use solvent parameter databases (e.g., IEF-PCM) and kinetic isotope effects (KIE) to probe rate-limiting steps .

属性

IUPAC Name |

dinaphthalen-1-yldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIDZHMCYAIUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801032331, DTXSID50870553 | |

| Record name | 1,1'-Azonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(naphthalen-1-yl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-10-5 | |

| Record name | 1,2-Di-1-naphthalenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Azonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-AZONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Azonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。